molecular formula C25H19AuNOPS B1259685 Bttpg CAS No. 59418-59-6

Bttpg

Cat. No.: B1259685
CAS No.: 59418-59-6
M. Wt: 609.4 g/mol
InChI Key: DGOVACNQZNGZDO-UHFFFAOYSA-M
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Description

Bttpg is a chemical compound with the CAS number 59418-59-6 It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bttpg involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of aryl cyclopropane with an ammonia source, a drying agent, and a photocatalyst in a solvent under atmospheric conditions. The mixture is then illuminated under an oxygen atmosphere to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave-assisted synthesis, which offers shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions: Bttpg undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs with different functional groups.

Scientific Research Applications

Bttpg has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing various compounds. In biology, it is used to study cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including cancer treatment, due to its ability to inhibit specific molecular targets . In industry, it is used in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of Bttpg involves its interaction with specific molecular targets and pathways. For example, this compound may inhibit the activity of enzymes involved in cellular processes, leading to the modulation of biological pathways. The compound’s effects are mediated through its binding to target proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds: Bttpg can be compared with other similar compounds, such as aryl nitriles and heterocyclic compounds. These compounds share similar structural features and chemical properties.

Uniqueness of this compound: this compound stands out due to its unique combination of properties, including its reactivity, stability, and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in various fields. Its unique properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its significance in advancing scientific knowledge and technological innovation.

Properties

IUPAC Name

1,3-benzoxazole-2-thiolate;gold(1+);triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C7H5NOS.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;10-7-8-5-3-1-2-4-6(5)9-7;/h1-15H;1-4H,(H,8,10);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOVACNQZNGZDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2C(=C1)N=C(O2)[S-].[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19AuNOPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59418-59-6
Record name (2-Benzoxazolethiolato)(triphenylphosphine)gold(I)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059418596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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